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Abstract: This document provides a detailed technical guide to the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data of the dipeptide threonyl-glycine (Thr-Gly). Due to

the limited availability of a complete, publicly accessible experimental dataset for threonyl-

glycine, this guide presents predicted spectroscopic values. These predictions are derived from

the experimental data of the constituent amino acids, L-threonine and glycine, and established

principles of peptide spectroscopy. This guide also includes comprehensive experimental

protocols for acquiring NMR and IR spectra for dipeptides and a workflow for spectroscopic

analysis, serving as a valuable resource for researchers in structural biology and drug

development.

Introduction
Threonyl-glycine (Thr-Gly) is a dipeptide composed of L-threonine and glycine residues linked

by a peptide bond. As with all peptides, its biological function is intrinsically linked to its three-

dimensional structure and chemical properties. Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy are powerful analytical techniques essential for elucidating the

structural and electronic characteristics of such biomolecules. NMR spectroscopy provides

atomic-level information on molecular structure, conformation, and dynamics, while IR

spectroscopy offers insights into the vibrational modes of functional groups, which are sensitive

to hydrogen bonding and secondary structure.
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This guide aims to provide a predictive but thorough overview of the ¹H NMR, ¹³C NMR, and IR

spectroscopic features of threonyl-glycine to aid in its characterization.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
The following NMR data are predicted based on the known chemical shifts of free L-threonine

and glycine in aqueous solutions, with adjustments to account for the formation of the peptide

bond. The formation of the amide linkage causes characteristic shifts in the signals of the α-

carbons and α-protons adjacent to the bond.

Predicted ¹H NMR Data for Threonyl-Glycine
The ¹H NMR spectrum is predicted for a sample dissolved in deuterium oxide (D₂O), a common

solvent for biomolecular NMR. In D₂O, labile protons such as those on amine (-NH₃⁺), carboxyl

(-COOH), and hydroxyl (-OH) groups will exchange with deuterium and become invisible in the

spectrum. The amide proton (Thr N-H) will also exchange, albeit more slowly, and is typically

not observed without specialized techniques (e.g., using a H₂O/D₂O mixture).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Threonyl-Glycine in D₂O
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Atom
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

Threonine

Residue (N-

terminus)

α-H ~3.7 - 3.9 Doublet (d) J(Hα, Hβ) ≈ 4-5

Shifted slightly

downfield from

free threonine

(~3.6 ppm) upon

peptide bond

formation.

β-H ~4.1 - 4.3 Multiplet (m)
J(Hβ, Hα) ≈ 4-5,

J(Hβ, Hγ) ≈ 6-7

Complex splitting

due to coupling

with both α-H

and γ-CH₃.

γ-CH₃ ~1.2 - 1.4 Doublet (d) J(Hγ, Hβ) ≈ 6-7

Glycine Residue

(C-terminus)

α-CH₂ ~3.7 - 3.8 Singlet (s) N/A

Shifted slightly

upfield from free

glycine (~3.55

ppm).[1] May

appear as a

multiplet if the

two protons

become

diastereotopic.

Note: Chemical shifts are referenced to an internal standard like DSS or TSP at 0.00 ppm.

Actual values can vary with pH and temperature.
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Predicted ¹³C NMR Data for Threonyl-Glycine
The predicted ¹³C chemical shifts are based on data from the Biological Magnetic Resonance

Bank (BMRB) for L-threonine and glycine.[2] The formation of the peptide bond significantly

affects the carbonyl carbon of the N-terminal residue and the α-carbons of both residues.

Table 2: Predicted ¹³C NMR Chemical Shifts for Threonyl-Glycine in D₂O

Atom Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

Threonine Residue (N-

terminus)

C=O (Amide) ~172 - 175

Shifted upfield compared to

the carboxyl carbon of free

threonine (~175.7 ppm).[2]

Cα ~61 - 63
Similar to free threonine (~63.2

ppm).[2]

Cβ ~68 - 70
Similar to free threonine (~68.7

ppm).[2]

Cγ (CH₃) ~21 - 23
Similar to free threonine (~22.2

ppm).

Glycine Residue (C-terminus)

C=O (Carboxyl) ~174 - 176
Similar to the carboxyl carbon

of free glycine (~175.2 ppm).

Cα ~43 - 45
Similar to free glycine (~44.1

ppm).

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of a peptide is dominated by the characteristic vibrations of the amide bond,

known as the Amide I and Amide II bands. Other functional groups also provide key absorption

bands. The data presented here are for a solid-state sample (e.g., in a KBr pellet).
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Table 3: Predicted Characteristic IR Absorption Bands for Threonyl-Glycine

Frequency Range
(cm⁻¹)

Intensity Vibrational Mode
Functional Group
Assignment

3200 - 3500 Strong, Broad O-H Stretch

Hydroxyl group of

Threonine and

Carboxylic Acid O-H

3000 - 3300 Strong, Broad N-H Stretch
Primary amine (-

NH₃⁺) of Threonine

2850 - 3000 Medium C-H Stretch
Aliphatic C-H bonds in

both residues

~1700 - 1730 Strong C=O Stretch
Carboxylic acid of

Glycine

~1630 - 1680 Strong C=O Stretch

Amide I band (from

the Thr-Gly peptide

bond)

~1510 - 1580 Strong
N-H Bend, C-N

Stretch

Amide II band (from

the Thr-Gly peptide

bond)

~1580 - 1650 Medium-Strong N-H Asymmetric Bend
Primary amine (-

NH₃⁺)

~1480 - 1550 Medium N-H Symmetric Bend
Primary amine (-

NH₃⁺)

~1400 - 1450 Medium C-H Bend CH₂ and CH₃ groups

~1300 - 1420 Medium-Strong C-O-H Bend / O-H...O
Carboxylic acid dimer

hydrogen bonding

1000 - 1300 Medium-Strong
C-O Stretch, C-N

Stretch

C-O of Threonine, C-

N of amine and amide

Note: The Amide I and II bands are particularly sensitive to the peptide's secondary structure

and hydrogen-bonding environment.
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Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for a

dipeptide such as threonyl-glycine.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 2-5 mg of the lyophilized peptide in 500-600 µL of deuterium oxide (D₂O, 99.9%).

For observation of amide protons, use a 90% H₂O / 10% D₂O mixture.

Add a small, known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-

sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for

chemical shift referencing (0.00 ppm).

Adjust the pH of the sample to a desired value (e.g., pH 7.4) using dilute NaOD or DCl in

D₂O. Note that pH meter readings in D₂O should be corrected (pD = pH reading + 0.4).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (≥500 MHz) for better signal dispersion.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Lock the spectrometer on the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent or reference signal.

Data Acquisition:

1D ¹H Spectrum: Acquire a standard 1D proton spectrum. Use solvent suppression

techniques (e.g., presaturation) to attenuate the large residual HDO signal.
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1D ¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. A larger number of

scans will be required due to the low natural abundance of ¹³C.

2D Correlation Spectra (Optional but Recommended):

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., Hα-Hβ in

threonine).

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded

protons and carbons, confirming assignments.

FTIR Spectroscopy Protocol (KBr Pellet Method)
This protocol is suitable for solid peptide samples.

Sample Preparation:

Gently heat FTIR-grade potassium bromide (KBr) powder in an oven (e.g., at 100 °C) to

ensure it is completely dry, then cool in a desiccator.

In an agate mortar, grind 1-2 mg of the dry peptide sample to a very fine powder.

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly

with the sample by gentle grinding until the mixture is homogeneous.

Transfer the powder mixture to a pellet-pressing die.

Pellet Formation:

Place the die into a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or

translucent pellet. A clear pellet indicates good sample dispersion and minimizes light

scattering.

Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.
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Collect a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ to achieve a good signal-to-noise ratio.

The final spectrum is typically presented in terms of percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the characterization of a dipeptide

using NMR and IR spectroscopy.
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General Workflow for Dipeptide Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation & Confirmation
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+ Internal Standard

Grind with KBr
& Press Pellet

Acquire NMR Spectra
(1H, 13C, 2D) Acquire FTIR Spectrum

Process NMR Data
(FT, Phasing, Baseline)

Process IR Data
(Background Subtraction)

Assign Peaks
(Chemical Shifts, Couplings)

Assign Bands
(Functional Groups, Amide I/II)

Correlate Spectroscopic Data
with Molecular Structure

Structural Confirmation
of Threonyl-Glycine

Click to download full resolution via product page

Caption: Workflow for dipeptide analysis using NMR and IR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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